Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. Isoxazoles are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various chemical methods, primarily involving the reaction of hydroxylamine with appropriate carbonyl precursors. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is classified as a heterocyclic compound, specifically an isoxazole derivative. It falls under the category of carboxylic esters due to the presence of the ethyl ester functional group.
The synthesis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate can be achieved through several methods:
For example, one synthetic route involves treating ethyl acetoacetate with hydroxylamine hydrochloride in a basic medium, followed by cyclization to form the isoxazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoroacetic acid derivatives .
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate features a five-membered ring with a nitrogen atom and an oxygen atom in its structure. The trifluoromethyl group (-CF₃) is attached to the 5-position of the isoxazole ring, while the ethyl ester group is located at the 3-position.
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate can participate in various chemical reactions:
For instance, when hydrolyzed in an acidic medium, Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate yields 5-(trifluoromethyl)isoxazole-3-carboxylic acid .
The mechanism of action for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate typically involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Studies have shown that similar isoxazole derivatives exhibit significant activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate has potential applications in:
The assembly of the isoxazole ring in ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate predominantly relies on regioselective [3+2] dipolar cycloadditions. This method leverages the reaction between a 1,3-dipole (typically a nitrile oxide) and a dipolarophile (commonly a fluorinated alkene or alkyne equivalent), ensuring precise control over the substitution pattern at the 3- and 5-positions of the heterocycle. The trifluoromethyl group's strong electron-withdrawing nature profoundly influences both the reaction kinetics and regiochemical outcome, often favoring the formation of the 5-trifluoromethyl-3-carboxylate isomer due to steric and electronic biases in the transition state [1] [6].
Nitrile oxides, generated in situ from halogenoximes or hydroximoyl chlorides, undergo cycloaddition with trifluoromethyl-bearing dipolarophiles to construct the isoxazole core. A pivotal study demonstrated the use of 2-bromo-3,3,3-trifluoroprop-1-ene as a synthetic equivalent for gaseous 3,3,3-trifluoropropyne. This alkene reacts with nitrile oxides derived from diverse chloroximes (e.g., bearing ester, bromo, or protected amino groups) to yield 3,5-disubstituted isoxazoles. Quantum mechanical calculations (RI-BP86 and RI-B97-D methods) confirm that the observed 3,5-regioselectivity stems from unfavorable steric interactions in the transition state leading to the 3,4-isomer, particularly between the substituent (R), the trifluoromethyl group, and the bromine atom. The transition state (TS2) forming the 3,5-disubstituted product is significantly lower in energy than the alternative (TS1), ensuring exclusive formation of derivatives like ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate [1].
Metal-free methodologies offer practical advantages for large-scale synthesis. Halogenoximes (e.g., chloroximes or bromoximes) serve as stable precursors for nitrile oxides under mild basic conditions. In a key one-pot process, chloroxime 1a reacts with 2-bromo-3,3,3-trifluoroprop-1-ene (2) in ethyl acetate using NaHCO₃ as a base, yielding ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (3a) on multigram scales (up to 130 g) with 69% isolated yield after distillation [1]. The reaction tolerates diverse functional groups, including esters and protected amines, without metal catalysts. Critical to success is the use of a three-fold excess of alkene 2 to suppress nitrile oxide dimerization into furoxans. This approach circumvents the instability of traditional trifluoromethylacetylene dipolarophiles and eliminates the need for transition-metal catalysts, which can complicate purification and increase costs [1] [3].
Solvent polarity and base selection critically govern cycloaddition efficiency and regioselectivity:
Table 1: Solvent and Base Optimization in Cycloadditions for Ethyl 5-(Trifluoromethyl)isoxazole-3-carboxylate
Chloroxime | Dipolarophile | Solvent | Base | Temp (°C) | Product | Yield (%) |
---|---|---|---|---|---|---|
1a (R=CO₂Et) | 2 (3.0 equiv) | EtOAc | NaHCO₃ | RT | 3a | 69 |
1a | 2 | CH₂Cl₂ | NaHCO₃ | RT | 5 | 63* |
1f | 2 | EtOAc/THF | NaHCO₃ | RT | 3f | 81 |
1j | 2 | EtOAc | K₂CO₃ | RT | 3j | 42 |
*Intermediate bromoisoxazoline requiring further aromatization [1]
An alternative strategy involves modifying preassembled isoxazole cores bearing convertible handles:
Table 2: Conditions for Esterification of 5-(Trifluoromethyl)isoxazole-3-carboxylic Acid
Acid Precursor | Chlorinating Agent | Solvent | Esterification Conditions | Ester Yield (%) |
---|---|---|---|---|
5-(CF₃)isoxazole-3-COOH | SOCl₂ | Toluene | EtOH, −10°C, reverse addition | 85–92 |
5-(CF₃)isoxazole-3-COOH | (COCl)₂ | CH₂Cl₂ | EtOH, pyridine, 0°C | 78 |
Reverse addition minimizes amide byproduct (CATA) formation [5] [8]
Regioselective synthesis must address persistent byproducts:
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: